Paraxanthine Paraxanthine 1,7-dimethylxanthine is a dimethylxanthine having the two methyl groups located at positions 1 and 7. It is a metabolite of caffeine and theobromine in animals. It has a role as a central nervous system stimulant, a human xenobiotic metabolite, a human blood serum metabolite and a mouse metabolite.
Paraxanthine is a natural product found in Cunila, Apis cerana, and other organisms with data available.
Brand Name: Vulcanchem
CAS No.: 611-59-6
VCID: VC21338608
InChI: InChI=1S/C7H8N4O2/c1-10-3-8-5-4(10)6(12)11(2)7(13)9-5/h3H,1-2H3,(H,9,13)
SMILES: CN1C=NC2=C1C(=O)N(C(=O)N2)C
Molecular Formula: C7H8N4O2
Molecular Weight: 180.16 g/mol

Paraxanthine

CAS No.: 611-59-6

VCID: VC21338608

Molecular Formula: C7H8N4O2

Molecular Weight: 180.16 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

Paraxanthine - 611-59-6

Description

Paraxanthine, also known as 1,7-dimethylxanthine, is a member of the xanthine family of alkaloids, which includes well-known stimulants like caffeine, theophylline, and theobromine . It is primarily recognized as the primary metabolite of caffeine in humans and other animals, playing a crucial role in caffeine metabolism . Paraxanthine is not produced by plants but is observed in nature as a metabolite of caffeine in animals and some bacteria .

Metabolism and Production

Paraxanthine is produced in the body through the metabolism of caffeine by the enzyme cytochrome P450 1A2. Approximately 84% of caffeine is metabolized into paraxanthine shortly after ingestion . After formation, paraxanthine can be further broken down into other compounds through various enzymatic pathways .

Pharmacological Effects

Paraxanthine acts as a central nervous system stimulant, similar to caffeine, by antagonizing adenosine receptors . It has a selective inhibitory effect on cGMP-preferring phosphodiesterase (PDE9) activity, which may enhance nitric oxide signaling and increase glutamate and dopamine release . Additionally, paraxanthine can increase intracellular cAMP levels, activate protein kinase A (PKA), inhibit TNF-alpha and leukotriene synthesis, and reduce inflammation and innate immunity .

Research Findings

Recent studies have highlighted the potential benefits of paraxanthine supplementation. In animal models, paraxanthine has been shown to increase muscle mass and strength significantly. For example, a study in mice demonstrated a 17% increase in forelimb grip strength and a 39% increase in treadmill exercise performance compared to controls . Paraxanthine also increased nitric oxide levels by 100% and enhanced muscle mass in the gastrocnemius and soleus muscles by 14% and 41%, respectively .

OutcomeChange Compared to ControlSignificance
Forelimb Grip Strength17% increasep < 0.001
Treadmill Exercise Performance39% increasep < 0.001
Nitric Oxide Levels100% increasep < 0.001
Gastrocnemius Muscle Mass14% increasep < 0.001
Soleus Muscle Mass41% increasep < 0.001

Safety and Tolerability

Paraxanthine has been found to be safe and well-tolerated in various studies. It exhibits low abuse liability and causes less DNA damage compared to caffeine . Additionally, paraxanthine results in a lower incidence of malformed fetuses and resorption rates following in utero exposure . The no observed adverse effect level (NOAEL) for paraxanthine was determined to be ≥ 300 mg/kg body weight in rats, indicating a favorable safety profile .

Cognitive Function

Recent evidence suggests that paraxanthine supplementation may improve cognitive function, particularly attention, without some of the unwanted side effects associated with caffeine . This makes paraxanthine an interesting compound for further research into its potential as a safer alternative to caffeine for enhancing alertness and mental performance.

CAS No. 611-59-6
Product Name Paraxanthine
Molecular Formula C7H8N4O2
Molecular Weight 180.16 g/mol
IUPAC Name 1,7-dimethyl-3H-purine-2,6-dione
Standard InChI InChI=1S/C7H8N4O2/c1-10-3-8-5-4(10)6(12)11(2)7(13)9-5/h3H,1-2H3,(H,9,13)
Standard InChIKey QUNWUDVFRNGTCO-UHFFFAOYSA-N
SMILES CN1C=NC2=C1C(=O)N(C(=O)N2)C
Canonical SMILES CN1C=NC2=C1C(=O)N(C(=O)N2)C
Appearance Off-White to Pale Yellow Solid
Melting Point 351 - 352 °C
Physical Description Faint yellow fine crystals; [MSDSonline]
Solid
Purity > 95%
Quantity Milligrams-Grams
Solubility >27 [ug/mL] (The mean of the results at pH 7.4)
Synonyms Paraxanthine; 1,7-Dimethylxanthine; 3,7-Dihydro-1,7-dimethyl-1H-purine-2,6-dione;
PubChem Compound 4687
Last Modified Aug 15 2023

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